Benzyl-(2,2-difluoro-pent-4-enyl)-amine

Description

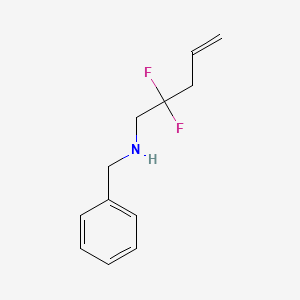

Benzyl-(2,2-difluoro-pent-4-enyl)-amine (CAS: 1256080-86-0, MFCD18433593) is a secondary amine featuring a benzyl group attached to a pent-4-enyl chain with two fluorine atoms at the C2 position. Its molecular formula is C₁₂H₁₅F₂N (MW ≈ 211.25 g/mol). The compound is notable for its difluoro substitution, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs . It has been cataloged by suppliers like AK Scientific (95% purity) but is currently listed as discontinued by CymitQuimica .

Properties

IUPAC Name |

N-benzyl-2,2-difluoropent-4-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c1-2-8-12(13,14)10-15-9-11-6-4-3-5-7-11/h2-7,15H,1,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXADHIXWHKBMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CNCC1=CC=CC=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2,2-difluoro-pent-4-enyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with benzyl chloride and 2,2-difluoro-pent-4-enylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: Benzyl chloride is added dropwise to a solution of 2,2-difluoro-pent-4-enylamine in an appropriate solvent such as ethanol or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl-(2,2-difluoro-pent-4-enyl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed:

Oxidation: Formation of this compound oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted this compound derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Benzyl-(2,2-difluoro-pent-4-enyl)-amine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its difluorinated structure enhances the reactivity and stability of the resulting products, allowing for the development of novel materials and pharmaceuticals.

Synthetic Routes

The synthesis typically involves the reaction of benzyl chloride with 2,2-difluoro-pent-4-enylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The process can be optimized using various solvents like ethanol or acetonitrile to improve yield and purity.

Biological Applications

Potential Biological Activity

Research has indicated that this compound may possess significant biological activity. Studies are ongoing to explore its interactions with various biomolecules, which could lead to new therapeutic applications.

Mechanism of Action

The compound is thought to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.

Medicinal Chemistry

Therapeutic Properties

this compound is being investigated for its potential use in drug development. Its unique structure may provide advantages in terms of efficacy and specificity against certain diseases. Preliminary studies suggest it could have applications in treating conditions such as epilepsy and cancer due to its anticonvulsant and cytotoxic properties .

Case Studies

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, derivatives of benzyl amines have shown promise in inhibiting tumor growth in vitro .

- Anticonvulsant Effects : Research into related compounds has revealed their effectiveness in models of seizure activity, indicating that this compound might also contribute to anticonvulsant therapies .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized for the production of specialty chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Benzyl-(2,2-difluoro-pent-4-enyl)-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Amines

Benzyl(2,2-difluoroethyl)amine (CID 50896648)

- Molecular Formula : C₉H₁₁F₂N (MW ≈ 177.19 g/mol).

- Key Differences : Shorter ethyl chain (vs. pentenyl) and absence of an unsaturated bond.

- The difluoro motif similarly enhances metabolic stability .

Nitrogen Mustard Derivatives (e.g., Benzyl-(2-chloroethyl)-(6-chlorohexyl)amine)

- Structure : Chloroethyl groups replace fluorine, introducing alkylating reactivity.

- Biological Relevance : Chlorinated mustards (e.g., Nitromin derivatives) exhibit antitumor activity but higher toxicity due to reactive intermediates. The target compound’s difluoro groups may reduce toxicity while maintaining stability .

Allyl-Substituted Amines

Benzyl-(1-phenyl-but-3-enyl)-amine (Entry 6a)

- Molecular Formula : C₁₇H₁₉N (MW ≈ 237.34 g/mol).

- Key Differences : A phenyl substituent on the butenyl chain vs. difluoro substitution.

Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine (Entry 6b)

- Molecular Formula: C₁₈H₂₁NO (MW ≈ 267.37 g/mol).

- Key Differences : Methoxy group introduces electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.

- Synthesis : Similar allyl stannane routes are used, but fluorination steps (e.g., using Selectfluor®) are required for the target compound, complicating synthesis .

Heterocyclic and Aromatic Amines

Benzyl-[2-(1H-indol-3-yl)-ethyl]-amine

- Molecular Formula : C₁₇H₁₈N₂ (MW ≈ 250.34 g/mol).

- Key Differences : Indole moiety introduces hydrogen-bonding capability vs. the target’s aliphatic chain.

- Biological Implications : Indole derivatives often target serotonin receptors, whereas the target’s fluorinated chain may favor lipid-rich environments .

Benzyl-(2-naphthylmethyl)-propargyl-amine (Compound 15)

- Molecular Formula : C₂₁H₂₀N₂ (MW ≈ 286.15 g/mol).

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

Metabolic Stability

- Fluorine’s resistance to oxidative metabolism may extend the target’s half-life compared to chlorinated or non-fluorinated amines. For example, Nitromin’s N-oxide derivative shows reduced toxicity upon metabolic activation .

Data Table: Comparative Analysis

Biological Activity

Benzyl-(2,2-difluoro-pent-4-enyl)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzyl group with a 2,2-difluoro-pent-4-enyl moiety. This combination is significant because it enhances the compound's chemical reactivity and biological interactions compared to simpler amines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects:

- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that mediate cellular responses.

- Pathways Involved : Such interactions can trigger signaling cascades that influence cell proliferation, apoptosis, and other critical cellular functions.

Biological Activity

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, structure-activity relationship (SAR) studies have shown that modifications in the benzyl group can enhance antiproliferative effects against various cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes. For example, it may act as an inhibitor of α-glucosidase, which is relevant in diabetes management. In vitro studies have demonstrated promising IC50 values for related compounds in this category .

- Therapeutic Potential : this compound is also being explored for its potential therapeutic uses beyond oncology, including anti-inflammatory applications and as a precursor in drug development.

Comparative Analysis

To understand the uniqueness of this compound further, it is helpful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benzylamine | Lacks the 2,2-difluoro-pent-4-enyl group | Limited biological activity compared to the target compound |

| 2,2-Difluoro-pent-4-enylamine | Lacks the benzyl group | Different chemical properties; less complex |

| Benzyl-(3-fluoropropenyl)-amine | Similar benzyl structure but different alkene | Exhibits different interaction profiles |

This comparison highlights how the presence of both the benzyl and difluorinated groups in this compound contributes to its distinct biological properties.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : Research has shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value indicating significant antiproliferative activity at low concentrations .

- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how this compound interacts with target proteins at the molecular level. This includes predictions of binding affinities and potential active sites on target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.